molecular formula C9H16BrNO B2464067 1-(2-Bromopropanoyl)-3-methylpiperidine CAS No. 131580-54-6

1-(2-Bromopropanoyl)-3-methylpiperidine

Cat. No.: B2464067
CAS No.: 131580-54-6
M. Wt: 234.137
InChI Key: AOEQZEUUTTZQRC-UHFFFAOYSA-N
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Description

1-(2-Bromopropanoyl)-3-methylpiperidine is a nitrogen-containing heterocyclic compound featuring a 3-methylpiperidine backbone substituted at the nitrogen atom with a 2-bromopropanoyl group. Piperidine derivatives are widely studied in medicinal chemistry due to their presence in bioactive natural products and synthetic pharmaceuticals .

Properties

IUPAC Name

2-bromo-1-(3-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7-4-3-5-11(6-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEQZEUUTTZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopropanoyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with 2-bromopropionyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

3-methylpiperidine+2-bromopropionyl bromideThis compound\text{3-methylpiperidine} + \text{2-bromopropionyl bromide} \rightarrow \text{this compound} 3-methylpiperidine+2-bromopropionyl bromide→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or chloroform are commonly used, and the reaction mixture is often cooled to maintain a low temperature, enhancing the selectivity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropanoyl)-3-methylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromopropanoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 2-bromopropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential applications across several scientific domains:

Organic Synthesis

  • Intermediate in Chemical Reactions : 1-(2-Bromopropanoyl)-3-methylpiperidine serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic transformations, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

  • Potential Therapeutic Agent : Research indicates that this compound may function as a precursor for synthesizing biologically active compounds. It has been explored for its potential therapeutic applications, particularly in developing novel pharmaceuticals targeting various diseases .
  • Anti-Cancer Activity : Similar piperidine derivatives have shown promising anti-cancer properties, suggesting that this compound could be evaluated for similar effects. Studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .

Material Science

  • Synthesis of Advanced Materials : The compound has been utilized in the production of specialty chemicals and materials. For instance, it has been involved in the synthesis of cellulose derivatives with enhanced mechanical properties, which could be useful in various industrial applications.

Case Studies and Research Findings

Several studies highlight the utility of this compound and related compounds:

  • Study on Cell Viability : A study demonstrated that piperidine derivatives can significantly reduce cell viability in specific cancer models, indicating their potential as chemotherapeutic agents .
  • Neuroprotective Effects : Analogous compounds have exhibited neuroprotective properties against neurodegeneration, suggesting that this compound might also possess similar benefits .

Mechanism of Action

The mechanism of action of 1-(2-Bromopropanoyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural and functional attributes of 1-(2-Bromopropanoyl)-3-methylpiperidine with similar compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Synthesis Method Biological Activity/Notes References
This compound 2-bromopropanoyl, 3-methyl C₉H₁₆BrNO 234.14 (calc.) Likely acylation of 3-methylpiperidine* Unknown; related compounds show bioactivity N/A
Ethyl 1-(2-bromopropanoyl)-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydro-pyridine-3-carboxylate 2-bromopropanoyl, 4-hydroxy, 2,6-diphenyl C₂₃H₂₄BrNO₄ 466.35 2-Bromopropionylation of piperidin-4-one via microwave-assisted synthesis Antibacterial, antitubercular activity
1-(3-Bromobenzoyl)piperidine 3-bromobenzoyl C₁₂H₁₄BrNO 268.15 Not detailed Unknown
1-((2,5-Dibromophenyl)sulfonyl)-3-methylpiperidine Dibromophenyl sulfonyl C₁₂H₁₅Br₂NO₂S 397.13 Not detailed Unknown
1-(2-Chloroethyl)-3-methylpiperidine 2-chloroethyl C₈H₁₆ClN 161.67 Not detailed Unknown
Sulfamoyl derivatives (e.g., compound 8d ) Sulfamoyl, oxadiazole Varies Varies Reaction of 3-methylpiperidine with sulfonyl chloride Antibacterial, anti-urease activity

Notes:

Key Comparative Insights

Halogen Effects
  • Bromine vs. Chlorine: Bromine’s larger atomic size and polarizability enhance electrophilic reactivity compared to chlorine. For example, this compound may exhibit greater stability in nucleophilic substitutions than its chloro analog (e.g., 1-(2-Chloroethyl)-3-methylpiperidine, ).
Substituent Impact on Bioactivity
  • Acyl vs. Sulfonyl Groups: The 2-bromopropanoyl group in the target compound contrasts with sulfonyl groups in 1-((2,5-Dibromophenyl)sulfonyl)-3-methylpiperidine (). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while acyl groups may enhance membrane permeability due to reduced polarity.
  • Phenyl vs. Alkyl Substituents: Ethyl 1-(2-bromopropanoyl)-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydro-pyridine-3-carboxylate () demonstrates that aromatic substituents (e.g., diphenyl groups) can enhance antibacterial activity, likely via π-π interactions with biological targets.
Conformational Stability
  • Crystal structures of analogs (e.g., ) reveal that intramolecular hydrogen bonds (e.g., O–H⋯O) stabilize half-chair or envelope conformations in piperidine rings. The absence of hydroxyl groups in this compound may result in less rigid conformations, affecting binding affinity.

Biological Activity

1-(2-Bromopropanoyl)-3-methylpiperidine is a synthetic compound that has garnered interest due to its potential biological activities. Research into its pharmacological properties is crucial for understanding its therapeutic applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be described by its molecular formula C8H14BrNC_8H_{14}BrN. The presence of the bromopropanoyl group and the piperidine ring suggests that it may interact with various biological targets, potentially influencing multiple pathways within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds can exhibit antiviral properties, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
  • Anticancer Potential : Some studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, indicating potential anticancer activity .
  • Neuroprotective Effects : Piperidine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Antiviral Activity

A study on biaryl amide derivatives, which share structural similarities with this compound, revealed significant antiviral activity against HCV. The most potent compound in this series had an EC50 value comparable to established antiviral drugs . This suggests that similar modifications in the piperidine structure could enhance antiviral efficacy.

Anticancer Activity

In a study evaluating the cytotoxic effects of various piperidine derivatives on human tumor cell lines, compounds were tested for their half-maximal inhibitory concentration (IC50). The results indicated a range of IC50 values, with some derivatives exhibiting potent activity against cell lines such as RKO and HeLa. For instance, one derivative showed an IC50 value of approximately 49.79 µM in the PC-3 cell line . This highlights the potential for this compound to be developed as an anticancer agent.

Neuroprotective Effects

Research into piperidine derivatives has also pointed towards neuroprotective properties. Compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

Study FocusFindings
Antiviral ActivityCompounds structurally similar to this compound showed significant anti-HCV activity with EC50 values comparable to clinical drugs .
Anticancer PotentialIC50 values for various piperidine derivatives ranged from 49.79 µM to 113.70 µM against different cancer cell lines .
Neuroprotective EffectsSimilar compounds demonstrated protective effects against neuronal damage in vitro models .

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